![molecular formula C22H29N5O3 B2975698 9-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 896299-30-2](/img/structure/B2975698.png)
9-(4-ethoxyphenyl)-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, as well as the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical reactivity .科学的研究の応用
Binding Affinities and Molecular Interactions
Adenosine Receptors Affinities : A study involving a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones evaluated their affinities for adenosine receptors (ARs). One derivative showed significant potency as an A1 AR antagonist, indicating selectivity over other AR subtypes. Structure-activity relationships were established, and docking experiments provided insights into the binding modes of these compounds to human and rat A1 and A2A ARs. This research underscores the compound's potential in modulating adenosine receptor activities, with implications for treating conditions related to AR dysregulation (Szymańska et al., 2016).
Intermolecular Interactions : Another study focused on the quantitative analysis of intermolecular interactions in a xanthine derivative structurally similar to the mentioned compound. It highlighted the molecule's crystal packing and the role of hydrogen bonds and electrostatic energy in stabilization. The findings provide insights into the design of new materials leveraging such molecular interactions (Shukla et al., 2020).
Potential Biological Activities
Anti-inflammatory Activity : Research on substituted analogues of the pyrimidopurinedione ring system revealed anti-inflammatory properties in an adjuvant-induced arthritis rat model. This suggests potential therapeutic applications in treating chronic inflammation, with some derivatives showing comparable potency to established anti-inflammatory drugs and lacking side-effect liabilities such as gastric ulcer induction (Kaminski et al., 1989).
Analgesic Activity : A series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives demonstrated significant analgesic and anti-inflammatory effects in in vivo models, indicating a new class of analgesic and anti-inflammatory agents. This research expands the potential applications of purine derivatives in pain and inflammation management (Zygmunt et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-(4-ethoxyphenyl)-1,7-dimethyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-6-30-17-9-7-16(8-10-17)25-12-15(4)13-26-18-19(23-21(25)26)24(5)22(29)27(20(18)28)11-14(2)3/h7-10,14-15H,6,11-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLYFRJIVNARAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

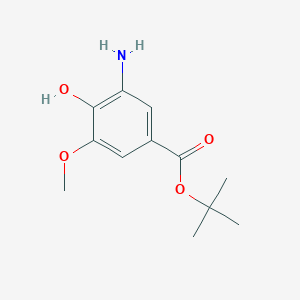
![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2975620.png)
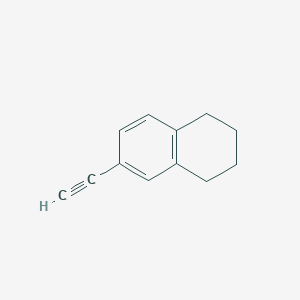
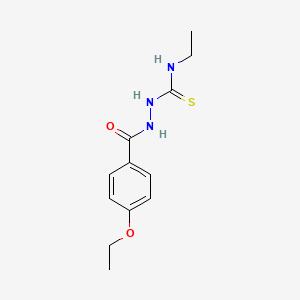
![(3,3-Difluoropyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2975626.png)
![Propyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2975627.png)
![7-(3-bromophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2975629.png)
![8-(3,5-Dimethylpyrazolyl)-3-methyl-7-(methylethyl)-1-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2975630.png)
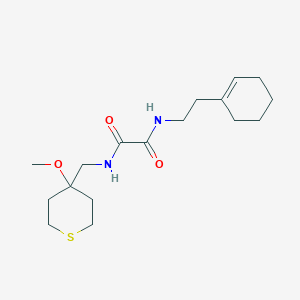
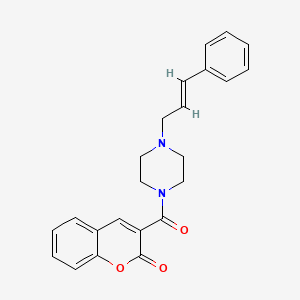
![Methyl 5-[(E)-2-cyano-3-oxo-3-(propylamino)prop-1-enyl]-1-methylpyrrole-2-carboxylate](/img/structure/B2975635.png)
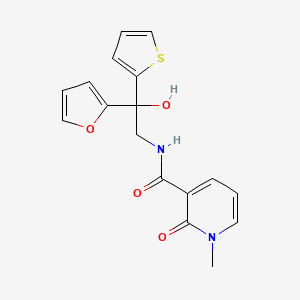
![5-[(2,6-Dimethylmorpholin-4-yl)(3-fluorophenyl)methyl]-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2975637.png)
